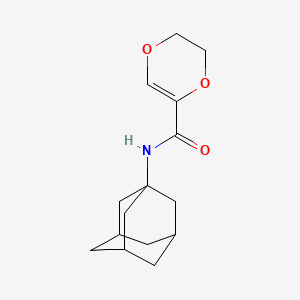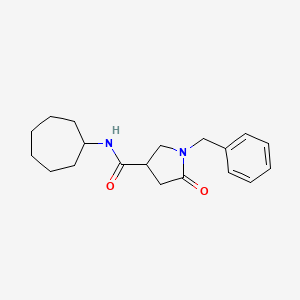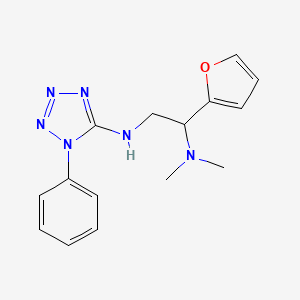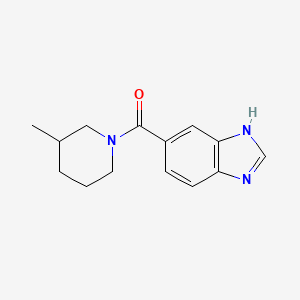
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound has been found to be effective in the treatment of various diseases such as hypertension, inflammation, and pain.
Mechanism of Action
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide blocks the activity of the enzyme calcineurin and the protein TRPV1. Calcineurin is involved in the regulation of blood pressure and inflammation by activating the transcription factor NFAT. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide blocks the activation of NFAT by calcineurin, leading to a decrease in blood pressure and inflammation. TRPV1 is involved in the perception of pain by transmitting signals from the peripheral nerves to the central nervous system. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide blocks the activity of TRPV1, leading to a decrease in pain perception.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been found to have several biochemical and physiological effects. The compound has been shown to decrease blood pressure and inflammation in animal models. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has also been found to decrease pain perception in animal models. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide in lab experiments. The compound is not water-soluble, which can make it difficult to administer in certain experiments. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Future Directions
There are several future directions for research on N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of research is the development of more water-soluble formulations of the compound, which would increase its usefulness in certain experiments. Another area of research is the development of more potent analogs of N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, which would increase its effectiveness in treating diseases such as hypertension, inflammation, and pain. Finally, further studies are needed to fully understand the long-term effects of N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide on the body and its potential for use in human clinical trials.
Conclusion:
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound has been found to be effective in the treatment of various diseases such as hypertension, inflammation, and pain. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide blocks the activity of the enzyme calcineurin and the protein TRPV1, leading to a decrease in blood pressure, inflammation, and pain perception. The compound has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential of N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide for use in human clinical trials.
Synthesis Methods
The synthesis of N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves the reaction of 1-adamantylamine with ethyl chloroformate followed by the reaction of the resulting product with 1,3-dioxolane-4-carboxylic acid. The final product is obtained by the reduction of the carboxylic acid to a carboxamide using sodium borohydride. The synthesis method has been extensively studied and optimized to obtain high yields of pure N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide.
Scientific Research Applications
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to be effective in the treatment of hypertension, inflammation, and pain. N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to block the activity of the enzyme calcineurin, which is involved in the regulation of blood pressure and inflammation. The compound has also been found to block the activity of the protein TRPV1, which is involved in the perception of pain.
properties
IUPAC Name |
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14(13-9-18-1-2-19-13)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNBDQZVVUFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)
![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)

![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)



![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)